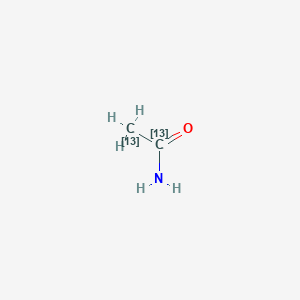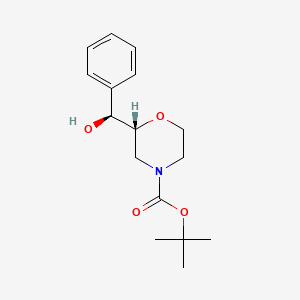
Desfluoro-Iloperidon (Verunreinigung)
Übersicht
Beschreibung
Desfluoro Iloperidone (Impurity) is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities .
Wissenschaftliche Forschungsanwendungen
Desfluoro Iloperidone (Impurity) has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Desfluoro Iloperidone, also known as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is an impurity of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.
Mode of Action
Iloperidone acts as an antagonist at the dopamine D2 and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby modulating the neurotransmission of dopamine and serotonin.
Biochemical Pathways
The biochemical pathways affected by Desfluoro Iloperidone are likely to be similar to those affected by Iloperidone. By blocking dopamine D2 and serotonin 5-HT2A receptors, it can influence various neural pathways, including those involved in mood regulation and cognitive function .
Pharmacokinetics
Iloperidone is well absorbed and metabolized in the liver via carbonyl reduction, hydroxylation (cyp2d6) and o-demethylation (cyp3a4) to form active metabolites . The time to peak plasma concentration occurs in 2 - 4 hours but elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers .
Result of Action
The antagonism of dopamine d2 and serotonin 5-ht2a receptors by iloperidone can result in changes in neurotransmission, potentially leading to improvements in symptoms of disorders like schizophrenia .
Action Environment
The action, efficacy, and stability of Desfluoro Iloperidone can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of polymorphisms in the CYP2D6 gene that can affect drug metabolism . Other factors, such as diet, concurrent medications, and overall health status, can also impact the drug’s action.
Biochemische Analyse
Biochemical Properties
The compound 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone is known to interact with several enzymes and proteins. It has been found to exhibit affinity for dopamine D2 receptors and for 5-HT2A receptors . It also displayed higher affinity for the dopamine D3 receptor than for the dopamine D4 receptor .
Cellular Effects
In cellular processes, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone can influence cell function. It has been suggested to have a variety of in vivo activities suggestive of an atypical antipsychotic
Molecular Mechanism
At the molecular level, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have higher affinity for the 5-HT2A than for the 5-HT2C receptor .
Vorbereitungsmethoden
The synthesis of Desfluoro Iloperidone (Impurity) involves multiple steps, typically starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:
Paliperidone: Another antipsychotic drug with a similar benzoxazole structure but different pharmacological properties.
Iloperidone: Shares structural similarities but has distinct therapeutic applications and receptor binding profiles.
Risperidone: A well-known antipsychotic with a benzoxazole ring, used for treating schizophrenia and bipolar disorder.
These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSZDJAXFXJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)












